4-Isopropoxybenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-isopropoxybenzoyl chloride can be complex, involving multiple steps and specific reagents. For instance, the synthesis of 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles involves the reaction of substituted cyclohex-2-enones with hydroxylamine hydrochloride, followed by a reaction with unsaturated compounds in the presence of N-chlorosuccinimide and triethylamine . Similarly, the synthesis of polybenzothiazoles from aromatic dicarboxylic acid chlorides, which are structurally related to benzoyl chlorides, is performed through a two-step method involving solution polycondensation and thermal cyclization . These methods highlight the importance of careful selection of reagents and conditions in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of compounds like 4-isopropoxybenzoyl chloride is crucial for their reactivity and properties. The papers discuss the synthesis of compounds with specific structural features, such as the regiospecific synthesis of a crown ether derivative and the synthesis of an azoxybenzene derivative with a trans-configuration . These structural analyses are essential for understanding the behavior of these molecules in subsequent chemical reactions and for the design of new compounds with desired properties.
Chemical Reactions Analysis
The chemical reactivity of compounds with isopropoxy groups or similar substituents is a key area of interest. The papers provided do not directly discuss reactions of 4-isopropoxybenzoyl chloride, but they do provide insights into the types of reactions that such compounds might undergo. For example, the synthesis of isoxazole derivatives and the conversion of a crown ether diol to a pyridyl cryptand involve specific chemical transformations that are indicative of the reactivity of the functional groups present in these molecules. These reactions are important for the development of new materials and for the understanding of reaction mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 4-isopropoxybenzoyl chloride are determined by their molecular structure. The papers describe the mesomorphic properties of liquid crystalline compounds , the inherent viscosities of aromatic polyamides , and the strong complexation abilities of a pyridyl cryptand . These properties are influenced by the presence of specific functional groups and the overall molecular architecture. Understanding these properties is essential for the application of these compounds in various fields, such as materials science and supramolecular chemistry.
Scientific Research Applications
Analytical Chemistry and Biosynthesis
A study by Higashi et al. (2006) demonstrated the use of derivatization agents, including benzoyl chlorides, in liquid chromatography–mass spectrometry for estrogen detection in biological fluids. This method improved detection sensitivity significantly (Higashi et al., 2006). Additionally, the role of benzoyl chlorides in solvolysis reactions was explored by Fernández et al. (2003), which contributes to our understanding of chemical behavior in microemulsions, a crucial aspect in various chemical synthesis processes (Fernández et al., 2003).
Biotechnological and Pharmaceutical Applications
Wang et al. (2018) reviewed the utilization of hydroxybenzoic acids, including derivatives like 4-isopropoxybenzoyl chloride, in producing value-added bioproducts with applications in food, cosmetics, and pharmaceuticals. Their research emphasizes the versatile nature of these compounds as intermediates in synthesizing various industrially important products (Wang et al., 2018).
Material Science and Engineering
In material science, Bacchi et al. (2012) explored the use of similar compounds for creating responsive organometallic crystalline materials. These materials have potential applications in various fields like electronics and nanotechnology due to their unique properties (Bacchi et al., 2012). Similarly, Cao et al. (2013) developed a method for analyzing parabens, esters of hydroxybenzoic acids, in food using high-performance liquid chromatography. This method is crucial for ensuring food safety and quality control (Cao et al., 2013).
Environmental and Pollution Studies
Das et al. (2021) discussed using molecularly imprinted polymers synthesized with ionic liquids for removing environmental contaminants. Their work is significant in addressing pollution and ecosystem damage caused by emerging contaminants like parabens (Das et al., 2021).
properties
IUPAC Name |
4-propan-2-yloxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRKDQLKRQMYKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190292 | |
Record name | 4-Isopropoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxybenzoyl chloride | |
CAS RN |
36823-82-2 | |
Record name | 4-(1-Methylethoxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36823-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropoxybenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036823822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isopropoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isopropoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ISOPROPOXYBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T7FP3MOM3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.